N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline
Overview
Description
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline is a chemical compound with the molecular formula C23H25NO3 and a molecular weight of 363.46 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include two phenoxyethoxy groups attached to an aniline core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 4-(2-phenoxyethoxy)aniline under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key intermediates and reaction conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .
Scientific Research Applications
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline: Similar structure but with a methoxy group instead of a methyl group.
N-[2-(2-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline is unique due to its specific combination of phenoxyethoxy groups and aniline core, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in proteomics .
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-19-7-5-6-10-23(19)27-16-15-24-20-11-13-22(14-12-20)26-18-17-25-21-8-3-2-4-9-21/h2-14,24H,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIUPGWQYBXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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